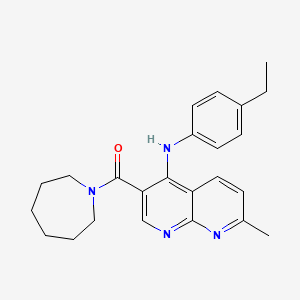

3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a naphthyridine core, and an ethylphenyl group

Properties

IUPAC Name |

azepan-1-yl-[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-3-18-9-11-19(12-10-18)27-22-20-13-8-17(2)26-23(20)25-16-21(22)24(29)28-14-6-4-5-7-15-28/h8-13,16H,3-7,14-15H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDHJSANHCTER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted naphthyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial properties : Studies have demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Antiviral and anticancer activities : Investigations into its mechanism of action suggest interactions with specific molecular targets that could modulate enzyme activity or receptor functions.

Organic Synthesis

3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine serves as a versatile building block in organic synthesis. It can be utilized in:

- Multi-step organic reactions : The synthesis typically involves careful control of reaction conditions (temperature, solvent, catalysts) to achieve high yields.

- Development of complex organic molecules : Its unique structural features facilitate the creation of novel compounds with desired properties.

Industrial Applications

In the industrial sector, this compound is explored for:

- Material development : Its properties make it suitable for use in the production of polymers and coatings.

- Specialty chemicals : It can serve as an intermediate in the synthesis of various specialty chemicals used in different applications.

Study 1: Antimicrobial Activity

A study focused on evaluating the antimicrobial properties of various naphthyridine derivatives found that 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine exhibited significant activity against common bacterial strains. The findings support its potential use as an antimicrobial agent in therapeutic applications.

Study 2: Mechanism of Action

Research into the mechanism of action revealed that the compound interacts with specific enzymes and receptors. This interaction may lead to modulation of biological pathways relevant to disease processes, indicating its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine include other naphthyridine derivatives and azepane-containing compounds. Examples include:

- Azepan-1-yl-[2-(4-ethylphenyl)-3-methylquinolin-4-yl]methanone

- 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

What sets 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an azepane ring, a naphthyridine core, and an ethylphenyl group, contributing to its diverse chemical reactivity and potential therapeutic applications. The molecular formula is with a molecular weight of approximately 404.5 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. Research has indicated that the compound may exhibit:

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various naphthyridine derivatives, 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.

Study 2: Anticancer Potential

A series of experiments assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that at concentrations ranging from 10 to 50 µM, the compound reduced cell viability by approximately 70% in breast cancer cells (MCF-7) and 60% in lung cancer cells (A549). The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity observed in treated cells.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Activity Type |

|---|---|---|---|

| Compound A | C19H24N2O2 | 404.5 g/mol | Antimicrobial |

| Compound B | C20H25N3O2 | 405.5 g/mol | Anticancer |

| Compound C | C18H22N2O3 | 370.5 g/mol | Antiviral |

The comparative analysis reveals that while all compounds share similar structural features, their biological activities vary significantly based on slight differences in their molecular configurations.

Q & A

Basic: What established synthetic routes are available for 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine?

Methodological Answer:

The compound’s naphthyridine core can be synthesized via C-amination or nitro-group reduction strategies:

- Amination of nitro-naphthyridines : Reduction of nitro groups (e.g., 3-nitro-1,8-naphthyridine) using hydrogen gas and palladium/charcoal (Pd/C) in methanol yields 4-amino derivatives. For example, 3-nitro-1,8-naphthyridine (12) converts to 3-nitro-1,8-naphthyridin-4-amine (13) in 45% yield under these conditions .

- Functionalization of the azepane-carbonyl group : Post-synthesis acylation can introduce the azepane moiety. For analogous compounds, coupling reactions (e.g., using carbodiimide reagents) are employed to attach carbonyl groups to the naphthyridine core .

Key Considerations : Optimize reaction time and catalyst loading to minimize byproducts. Monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- UV/Vis Spectroscopy : Confirm π-π* transitions (λmax ~255 nm for naphthyridine derivatives) to assess conjugation and purity .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve structural features:

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]+ ion).

Data Interpretation : Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs) .

Advanced: How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic behavior?

Methodological Answer:

- Variable Temperature (VT) NMR : Perform experiments at 25–60°C to observe coalescence of signals, identifying tautomeric equilibria or conformational exchange .

- Global Fitting Analysis : Use software (e.g., NMRGlue ) to model overlapping peaks and quantify exchange rates. For example, in complexation studies, this method resolves ambiguities in binding-induced shifts .

- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts for proposed tautomers and compare with experimental data .

Case Study : In analogous naphthyridine complexes, VT-NMR revealed slow exchange between keto-enol tautomers, requiring adjusted integration protocols .

Advanced: How to design experiments to study the environmental fate of this compound?

Methodological Answer:

- Laboratory Stability Studies :

- Ecotoxicological Screening :

Advanced: What strategies mitigate discrepancies in enzyme inhibition assays involving this compound?

Methodological Answer:

- Control for Non-Specific Binding :

- Dose-Response Refinement :

- Orthogonal Assays : Validate hits with complementary techniques (e.g., thermal shift assays for target engagement) .

Advanced: How to optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Parallel Synthesis : Use Horner-Wadsworth-Emmons (HWE) reactions to generate 7-alkyl variants. Vary alkyl bromides (e.g., methyl, ethyl, propyl) to modify lipophilicity .

- Automated Purification : Employ flash chromatography systems (e.g., Biotage Isolera) with gradient elution (hexane/EtOAc to DCM/MeOH) to isolate derivatives efficiently .

- QSPR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity using partial least squares (PLS) regression .

Basic: What protocols ensure compound stability during storage and handling?

Methodological Answer:

- Storage Conditions : Store as a crystalline solid at -20°C under inert gas (argon) to prevent hydrolysis or oxidation. Use amber vials to limit photodegradation .

- Reconstitution : Dissolve in anhydrous DMSO (≤10 mM) for biological assays. Avoid repeated freeze-thaw cycles .

- Purity Verification : Pre-use analysis via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) ensures ≥98% purity .

Advanced: How to analyze conflicting data in binding affinity studies with protein targets?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to distinguish true binding from nonspecific interactions .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., using AMBER ) to identify transient binding pockets or conformational changes .

- Negative Control Screening : Test against structurally similar but inactive analogs to rule out assay artifacts .

Advanced: What methodologies assess the compound’s impact on cellular redox homeostasis?

Methodological Answer:

- ROS Detection : Use fluorescent probes (e.g., H2DCFDA) in live-cell imaging. Normalize data to cell viability (MTT assay) .

- Glutathione (GSH) Depletion Assays : Quantify GSH/GSSG ratios via LC-MS/MS after 24-hour exposure .

- Transcriptomics : Perform RNA-seq to identify oxidative stress pathways (e.g., NRF2, HO-1) modulated by the compound .

Basic: How to validate the compound’s role in inhibiting specific enzymatic targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.